molecular formula C16H12BrNO2 B12575590 1H-Indole-1-carboxylic acid, 5-bromo-, phenylmethyl ester CAS No. 295778-39-1

1H-Indole-1-carboxylic acid, 5-bromo-, phenylmethyl ester

Cat. No.: B12575590
CAS No.: 295778-39-1
M. Wt: 330.17 g/mol
InChI Key: OXGRKLRYMJPWTG-UHFFFAOYSA-N
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Description

1H-Indole-1-carboxylic acid, 5-bromo-, phenylmethyl ester is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

1H-Indole-1-carboxylic acid, 5-bromo-, phenylmethyl ester undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxindoles, indolines, and various substituted indoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1H-Indole-1-carboxylic acid, 5-bromo-, phenylmethyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1H-Indole-1-carboxylic acid, 5-bromo-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors with high affinity, influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Indole-1-carboxylic acid, 5-bromo-, phenylmethyl ester is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom and the phenylmethyl ester group can enhance its binding affinity to certain receptors and its overall stability .

Properties

CAS No.

295778-39-1

Molecular Formula

C16H12BrNO2

Molecular Weight

330.17 g/mol

IUPAC Name

benzyl 5-bromoindole-1-carboxylate

InChI

InChI=1S/C16H12BrNO2/c17-14-6-7-15-13(10-14)8-9-18(15)16(19)20-11-12-4-2-1-3-5-12/h1-10H,11H2

InChI Key

OXGRKLRYMJPWTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N2C=CC3=C2C=CC(=C3)Br

Origin of Product

United States

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